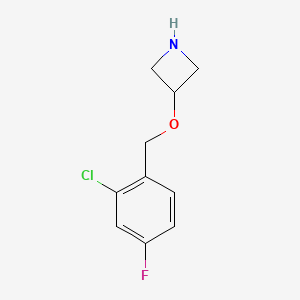

3-((2-Chloro-4-fluorobenzyl)oxy)azetidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(2-chloro-4-fluorophenyl)methoxy]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVZERPGEDJKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 2 Chloro 4 Fluorobenzyl Oxy Azetidine and Analogs

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which is the primary driver for its unique reactivity compared to its less strained five- and six-membered counterparts, pyrrolidine (B122466) and piperidine. This inherent strain makes the C-N and C-C bonds of the azetidine ring susceptible to cleavage under various conditions, leading to a range of chemical transformations.

Nucleophilic Azetidine Ring-Opening Reactions

The strained nature of the azetidine ring makes it an electrophilic substrate that is susceptible to attack by nucleophiles, leading to ring-opening reactions. These reactions are a cornerstone of azetidine chemistry, providing a pathway to a variety of functionalized acyclic amines. The regioselectivity of the nucleophilic attack is a critical aspect of these transformations.

Under neutral or basic conditions, direct nucleophilic attack on the azetidine ring is often challenging. However, activation of the azetidine nitrogen, typically through protonation or conversion to a quaternary azetidinium salt, significantly enhances its electrophilicity and facilitates ring-opening. A variety of nucleophiles, including halides, amines, thiols, and carbon nucleophiles, can participate in these reactions. For instance, N-sulfonylated aziridines, close relatives of azetidines, have been shown to undergo ring-opening with hydrogen polysulfides. nih.gov

The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. In the case of 3-((2-chloro-4-fluorobenzyl)oxy)azetidine, nucleophilic attack could potentially occur at either the C2 or C4 position. The presence of the ether substituent at C3 can influence the electron density and steric accessibility of these positions.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridines (as analogs)

| Aziridine (B145994) Derivative | Nucleophile | Product | Reference |

| N-Sulfonylaziridine | Na2S2 | Disulfide | nih.gov |

| General Aziridines | Various (C, S, O, N, Halogen) | Functionalized Amines | nih.gov |

Azetidine Ring-Expansion Pathways to Larger Heterocycles

The strain within the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems. These transformations are of significant interest in synthetic chemistry as they allow for the construction of valuable five- and six-membered rings.

One common strategy for ring expansion involves the reaction of azetidines with one-carbon synthons. For example, the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can lead to a [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov Although this example involves a bicyclic system, the underlying principle of utilizing ring strain to drive the formation of a larger ring is broadly applicable.

Another approach involves the treatment of three-membered heterocycles like aziridines with reagents such as tricyanomethane, which can lead to ring expansion to form five-membered rings like imidazolidines. nih.gov While this is demonstrated with a three-membered ring, similar strategies could potentially be adapted for the ring expansion of azetidines.

The development of innovative strategies for the synthesis of N-heterocyclic compounds is an important area of research, and ring expansion methods are a key tool in this endeavor. researchgate.net

Influence of Substituents on Azetidine Ring Stability and Reactivity

The stability and reactivity of the azetidine ring are significantly influenced by the nature of the substituents attached to it. Both the substituent on the nitrogen atom and any substituents on the carbon atoms of the ring play a crucial role in modulating its chemical behavior.

Aromatic substituents on the nitrogen atom are known to play a significant role in stabilizing the ring system. mdpi.com In the case of this compound, the nitrogen is unsubstituted, which may influence its reactivity profile.

The ether substituent at the 3-position of the azetidine ring also has a significant impact. The oxygen atom can influence the electron density of the ring and may also participate in chelation or other non-covalent interactions that can affect the stereochemical outcome of reactions.

Reactivity of the Ether Linkage in 3-Oxyazetidines

The ether linkage in this compound introduces a second site of potential reactivity within the molecule. The cleavage of the C-O bond or transetherification reactions can occur under specific conditions.

C-O Bond Cleavage Reactions

The cleavage of ether bonds typically requires harsh conditions, such as treatment with strong acids or bases. The C(sp³)-O bond in the benzyl (B1604629) ether of this compound can be susceptible to cleavage.

Theoretical studies on the cleavage of C-O bonds have highlighted various potential mechanisms, including those involving oxidative addition of C-H bonds followed by elimination. researchgate.net While these studies may not be directly applicable to the specific conditions for cleaving the benzyl ether in our target molecule, they provide insight into the fundamental processes that can lead to C-O bond scission.

In the context of lignin (B12514952) model compounds, the cleavage of C(OH)-C bonds has been studied, which can provide some analogous understanding for C-O bond cleavage. frontiersin.org Furthermore, the cleavage of the Co-C bond in organometallic complexes has been analyzed, offering a broader perspective on bond cleavage reactions. nih.gov Theoretical studies on glycosidic C-C bond cleavage also provide insights into the energetics and mechanisms of breaking bonds adjacent to oxygen atoms. nih.gov

Transetherification Processes

Transetherification involves the exchange of the alkyl or aryl group of an ether with another alcohol. This process is typically catalyzed by acids or metal catalysts. Iron(III) triflate has been shown to be an effective catalyst for the direct etherification and transetherification of alcohols. nih.govnih.gov

The mechanism of iron-catalyzed transetherification is proposed to proceed through the formation of a zwitterionic intermediate, followed by reaction with another alcohol molecule. nih.gov In the case of this compound, a transetherification reaction would involve the displacement of the 2-chloro-4-fluorobenzyl group by another alcohol. The feasibility of such a reaction would depend on the specific reaction conditions and the nature of the incoming alcohol.

Chemical Transformations of the 2-Chloro-4-fluorobenzyl Group

The 2-chloro-4-fluorobenzyl unit offers several sites for chemical modification, including the aromatic ring, the carbon-chlorine bond, and the benzylic methylene group.

Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring

The introduction of new substituents onto the phenyl ring of the 2-chloro-4-fluorobenzyl group proceeds via electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the chloro, fluoro, and alkyloxy-azetidine groups.

Both chlorine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effects (-I), which reduce the electron density of the aromatic ring, making it less nucleophilic. libretexts.orgtardigrade.in However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgtardigrade.inorganicchemistrytutor.com

In the 2-chloro-4-fluorobenzyl system, the positions ortho and para to the activating benzylic ether group are already occupied by the halogen atoms. The directing effects of the halogens are therefore paramount. The fluoro group at C-4 and the chloro group at C-2 will direct incoming electrophiles. Considering the structure of 2-chloro-4-fluorotoluene (B151448), a close analog, nitration has been shown to yield 2-chloro-5-nitrotoluene (B86962) as the major product. quora.com This indicates that the incoming electrophile is directed to the position that is para to the fluorine atom and ortho to the chlorine atom. The directing influence of the fluorine's resonance effect, combined with the activation from the alkyl group, appears to overcome the deactivating nature of both halogens to favor substitution at this site.

Therefore, for this compound, electrophilic substitution is predicted to occur primarily at the C-5 position.

Table 1: Predicted Major Product for Electrophilic Aromatic Substitution of the 2-Chloro-4-fluorobenzyl Moiety

| Reaction | Reagents | Predicted Major Product Position |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro |

| Halogenation | Br₂, FeBr₃ | 5-Bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl |

This table is predictive, based on established principles of electrophilic aromatic substitution and reactivity of analogous compounds. organicchemistrytutor.comquora.commasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-chlorine bond on the aromatic ring provides a handle for forming new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst design have enabled their efficient use in these transformations. lookchem.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide, is a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or aryl groups. nih.govrsc.org For the coupling of an aryl chloride such as the 2-chloro-4-fluorobenzyl moiety, robust catalytic systems are required. These typically involve a palladium(0) source and specialized ligands. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition of the Pd(0) into the strong C-Cl bond, which is a key step in the catalytic cycle. nih.govresearchgate.net

Similarly, the Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine, catalyzed by palladium. lookchem.comwikipedia.orgrsc.org This reaction is also applicable to aryl chlorides under specific conditions, often requiring a strong, non-nucleophilic base and a specialized ligand system to achieve high yields. lookchem.comacs.org

Table 2: Representative Conditions for Metal-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction Type | Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Typical Temp. (°C) |

| Suzuki-Miyaura | Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 |

| Suzuki-Miyaura | Aryl Chloride | Alkylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 |

| Buchwald-Hartwig | Aryl Chloride | Secondary Amine | Pd-PEPPSI-IPent | Cs₂CO₃ | DME | 80-100 |

| Buchwald-Hartwig | Aryl Chloride | Primary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-120 |

This table summarizes typical conditions reported for cross-coupling reactions involving aryl chlorides and may be applicable to the 2-chloro-4-fluorobenzyl group. lookchem.comnih.govrsc.org

Functional Group Interconversions on the Benzyl Methylene Unit

The benzylic position of the 2-chloro-4-fluorobenzyl ether is susceptible to various transformations, primarily involving the C-O ether bond.

One significant transformation is the oxidation of the benzyl ether to the corresponding benzoate (B1203000) ester. This conversion can be achieved using various catalytic systems. For instance, a nanocomposite of cuprous oxide and graphitic carbon nitride (Cu₂O/C₃N₄) has been shown to catalyze the selective oxidation of benzyl ethers to benzoates at room temperature, using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of air. rsc.orgrsc.orgnih.gov Other methods include the use of o-iodoxybenzoic acid (IBX), which can be generated in situ from 2-iodobenzoic acid and Oxone, to achieve similar transformations. proquest.com Such a reaction would convert this compound into 3-(2-chloro-4-fluorobenzoyloxy)azetidine.

Another key reaction is the cleavage of the benzyl ether. Benzyl ethers are commonly used as protecting groups for alcohols precisely because they are stable to many reagents but can be removed under specific conditions. Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for cleaving benzyl ethers, which would yield 3-hydroxyazetidine and 2-chloro-4-fluorotoluene. Alternatively, strong acids such as hydroiodic acid (HI) can cleave ethers, although this method is harsh and may not be compatible with the azetidine ring. masterorganicchemistry.com

Table 3: Examples of Functional Group Interconversions for Benzyl Ethers

| Transformation | Reagents | Product Type |

| Oxidation | Cu₂O/C₃N₄, TBHP, Air | Benzoate Ester |

| Oxidation | 2-Iodobenzoic acid, Oxone | Benzoate Ester |

| Cleavage (Hydrogenolysis) | H₂, Pd/C | Alcohol + Toluene derivative |

| Cleavage (Acidic) | HI or HBr (excess) | Alcohol + Benzyl Halide |

This table provides examples of reactions applicable to the benzyl ether functionality within the target molecule. rsc.orgproquest.commasterorganicchemistry.com

Advanced Applications of Azetidine Scaffolds in Organic Synthesis

Azetidines as Versatile Synthetic Building Blocks

The conformational rigidity and inherent reactivity of the azetidine (B1206935) ring make it an attractive starting point for the synthesis of a wide array of more complex molecules. youtube.com The presence of the nitrogen heteroatom and the ability to introduce substituents at various positions on the ring provide multiple handles for synthetic manipulation.

Precursors for Diverse Heterocyclic Frameworks

Azetidines serve as valuable precursors for the synthesis of a variety of other heterocyclic systems through ring-opening, ring-expansion, and cycloaddition reactions. nih.govnih.gov The strain energy of the four-membered ring can be harnessed to drive these transformations under appropriate conditions. For instance, the reaction of azetidines with various reagents can lead to the formation of larger rings such as pyrrolidines, piperidines, and other more complex fused systems. nih.govnih.gov

While specific studies on 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine in this context are not extensively documented in publicly available literature, its structure suggests potential for such transformations. The azetidine nitrogen can act as a nucleophile or be activated to participate in ring-opening reactions. The ether linkage at the 3-position could influence the regioselectivity of these reactions.

Table 1: Examples of Heterocyclic Frameworks Derived from Azetidines

| Starting Azetidine Derivative | Reaction Type | Resulting Heterocyclic Framework | Reference |

| N-Boc-2-cyanoazetidine | Reduction followed by cyclization | Fused bicyclic systems | |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Strain-release ring-opening | Substituted azetidines | nih.gov |

| Isatin-derived diazo compounds | Intramolecular C–C bond formation | Spirocyclic azetidine oxindoles | nih.gov |

| N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Azetidin-3-ones | repec.org |

This table presents examples of transformations with various azetidine derivatives to illustrate the general principle.

Scaffolds in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgnih.gov The three-dimensional nature and synthetic tractability of the azetidine core make it an excellent scaffold for DOS. By systematically varying the substituents on the azetidine ring, large libraries of compounds with diverse pharmacological properties can be created.

The compound This compound possesses several points for diversification. The secondary amine of the azetidine ring can be readily functionalized through N-alkylation or N-acylation. The aromatic ring of the benzyl (B1604629) group can also be further modified, although this is synthetically more challenging. The development of synthetic routes that allow for the variation of the substituent at the 3-position would further enhance its utility in DOS. frontiersin.org

Azetidines in Asymmetric Catalysis

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. The rigid framework of the azetidine ring makes it an attractive scaffold for the design of chiral ligands and organocatalysts. sigmaaldrich.com

Development of Azetidine-Based Chiral Ligands

Chiral ligands containing azetidine moieties have been successfully employed in a range of metal-catalyzed asymmetric reactions. The defined stereochemistry of substituted azetidines allows for the creation of a well-defined chiral environment around a metal center, which can effectively control the stereochemical outcome of a reaction. For example, chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. sigmaaldrich.com

While there is no specific literature on the use of This compound as a chiral ligand, its structure presents possibilities. If synthesized in an enantiomerically pure form, the stereocenter at the 3-position, in conjunction with the nitrogen atom, could coordinate to a metal. The bulky and electronically defined benzyloxy substituent would likely play a significant role in the stereochemical induction.

Enantioselective Transformations Utilizing Azetidine Derivatives

Azetidines themselves can be substrates in enantioselective transformations. For instance, the catalytic enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through an intramolecular C-C bond formation, highlighting the ability to perform stereoselective reactions on the azetidine ring. nih.govacs.org Another example is the enantioselective aza-Michael reaction of 3,3-dinitroazetidine (B175035) to α,β-unsaturated ketones. consensus.appresearchgate.net

For a compound like This compound , should it be prepared as a racemic mixture, a key challenge would be its enantioselective resolution or the development of a catalytic method that could selectively transform one enantiomer, leaving the other unreacted.

Design and Synthesis of Azetidine-Based Peptidomimetics and Non-Natural Amino Acid Analogs

The incorporation of constrained amino acid analogs into peptides is a powerful strategy for modulating their conformation, stability, and biological activity. Azetidine-2-carboxylic acid and its derivatives are valuable non-natural amino acids that can induce specific turns and secondary structures in peptides. nih.gov

Table 2: Examples of Azetidine-Based Peptidomimetics and Non-Natural Amino Acids

| Azetidine Building Block | Application | Resulting Structure/Effect | Reference |

| Azetidine-2-carboxylic acid | Incorporation into peptides | Induces γ-turns and β-sheet formation | nih.gov |

| 3-Amino-azetidine-2-carboxylic acid | Peptidomimetic synthesis | Constrained dipeptide mimics | nih.gov |

| Azetidine-2,3-dicarboxylic acid | Synthesis of glutamate (B1630785) analogs | Conformationally restricted glutamate receptor ligands | nih.gov |

This table provides examples of how different azetidine-based amino acids are used in peptidomimetic chemistry.

常见问题

Q. What are the standard synthetic routes for 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloro-4-fluorobenzyl bromide can react with azetidine derivatives under basic conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous DMF or THF). The reaction progress should be monitored via TLC or HPLC. Purification often involves column chromatography or recrystallization. Similar methods are documented for structurally related azetidine derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC) : For assessing chemical purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Elemental Analysis : To validate empirical formula accuracy.

These methods align with protocols used for structurally similar azetidine compounds .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in a sealed container under inert gas (e.g., argon) at 2–8°C, away from light and moisture. Stability studies for related azetidine derivatives suggest degradation risks from prolonged exposure to oxygen or humidity. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side reactions.

- Catalyst Use : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature Control : Gradual heating (40–60°C) may improve selectivity.

Parallel experiments with small-scale combinatorial setups are recommended to identify optimal conditions .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro Metabolic Stability : Incubate with liver microsomes or hepatocytes to assess CYP450-mediated degradation.

- Plasma Protein Binding (PPB) : Use equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for bioavailability.

- Half-Life Studies : Conduct time-dependent concentration assays in physiological buffers.

Structural analogs (e.g., AZD5069 derivatives) have employed these methods to optimize drug half-life .

Q. How can contradictions in reported reactivity data for fluorinated azetidines be resolved?

- Methodological Answer :

- Controlled Repetition : Replicate experiments under standardized conditions (solvent, temperature, catalyst).

- Computational Modeling : Use DFT calculations to predict electronic effects of the 2-chloro-4-fluoro substituent on reaction pathways.

- Cross-Validation : Compare results with structurally related compounds (e.g., 3-(3-chlorophenoxy)azetidine) to identify trends .

Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using Boc or Fmoc groups) to direct substitution.

- Microwave-Assisted Synthesis : Enhance reaction efficiency under controlled microwave irradiation.

- Metal Catalysis : Employ Pd or Cu catalysts for cross-coupling reactions at sterically hindered positions.

These approaches are validated in studies on azetidine-based pharmacophores .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR spectra for this compound?

- Methodological Answer :

- Solvent Effects : Confirm spectra were acquired in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃).

- Dynamic Processes : Check for rotameric equilibria or tautomerism, which may split signals.

- Paramagnetic Impurities : Use chelating agents to remove trace metals affecting line shapes.

Cross-referencing with high-resolution MS data can resolve ambiguities .

Q. What in silico tools are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to simulate binding to target receptors (e.g., GPCRs or kinases).

- ADMET Prediction : Tools like SwissADME or pkCSM can estimate absorption, toxicity, and metabolic pathways.

- QSAR Modeling : Develop quantitative structure-activity relationships using datasets of fluorinated azetidines.

These methods are applied in AstraZeneca’s CXCR2 antagonist studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。